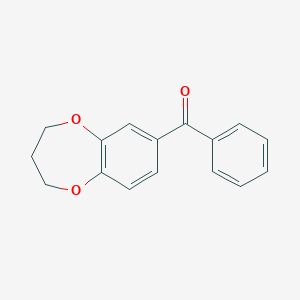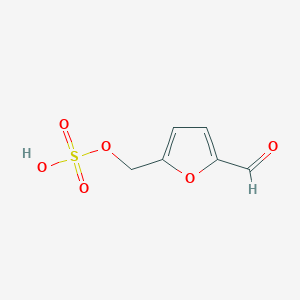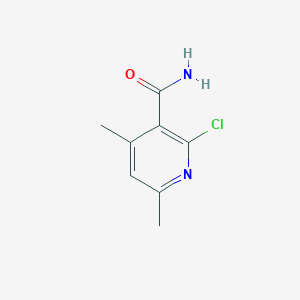
7-(苯基)甲酰基-3,4-二氢-2H-1,5-苯并二氧杂环庚烷
描述
“3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone” is a chemical compound with the molecular formula C16H14O3 . It has an average mass of 254.281 Da and a monoisotopic mass of 254.094299 Da .
Synthesis Analysis
The synthesis of compounds related to “3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone” involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .Molecular Structure Analysis
The molecular structure of “3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone” is characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .科学研究应用
金属配合物的合成
该化合物用于金属配合物的合成。 具体来说,它用于 7-氨基-3,4-二氢-2H-1,5-苯并二氧杂环庚烷与水杨醛衍生物/2-羟基-1-萘醛的缩合反应,以得到 Co (II)、Ni (II)、Cu (II) 和 Zn (II) 金属配合物 .
抗氧化活性
合成的化合物,包括该化合物,已经过抗氧化能力测试。 配体 HL4 (4) 和 Cu (II) 配合物表现出显著的抗氧化活性 .
抗菌活性
合成的化合物也经过了抗菌活性评价,针对多种微生物菌株,如金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌、铜绿假单胞菌、米根霉和白色念珠菌 . 配体 HL2 (2) 和 Zn (II) 配合物表现出优异的抗菌活性 .
抗炎活性
合成的化合物已对其抗炎活性进行了评价。 配体 HL2 (2) 和 Zn (II) 配合物表现出优异的抗炎活性 .
细胞毒性研究
对最有效的抗菌和抗炎 HL2 (2)、HL3 (3) 配体及其 (9 – 16) 金属配合物在 Vero 细胞系上进行了细胞毒性研究。 发现配合物 (12) 的细胞毒性低于其他测试化合物 .
分子对接研究
进行了分子对接研究,以了解这些化合物与金黄色葡萄球菌 S1:DHFR、大肠杆菌 DNA 旋转酶 B 和白色念珠菌甾醇-14-α-脱甲基酶的活性位点的相互作用模式和结合亲和力 .
有机合成中的原料
制药和农用化学品
作用机制
Target of Action
The primary targets of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone are currently unknown. This compound is structurally similar to benzodiazepines, which are known to interact with GABA receptors in the central nervous system . .
Mode of Action
If it does indeed interact with GABA receptors like benzodiazepines, it may enhance the effect of the neurotransmitter GABA, leading to sedative, anti-anxiety, and muscle relaxant effects
Biochemical Pathways
If it acts similarly to benzodiazepines, it may influence the GABAergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system . The downstream effects of this interaction could include reduced neuronal excitability and a calming effect on the nervous system.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If it behaves like benzodiazepines, it could potentially enhance GABAergic inhibition at the cellular level, leading to decreased anxiety, sedation, and muscle relaxation .
实验室实验的优点和局限性
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone has several advantages for use in lab experiments. It is a relatively stable compound, and it is also relatively easy to synthesize. Additionally, it is a relatively non-toxic compound, making it safe to use in experiments. However, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone is not as widely studied as other benzodiazepines, so there is still a lack of data on its mechanism of action and its effects on the CNS.
未来方向
There are many potential future directions for the research of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone. One potential direction is to further investigate its mechanism of action and its effects on the CNS. Additionally, further research could be conducted to explore its potential applications in drug design and medicinal chemistry. Other potential future directions include exploring its potential use in the treatment of anxiety, depression, and other CNS disorders, as well as its potential use in the treatment of inflammation and neurodegenerative diseases. Additionally, further research could be conducted to explore its potential use in the development of novel drugs and drug delivery systems.
合成方法
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone is a multi-step process that involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl chloride (DHBCl) with phenylmethanone. This reaction is usually carried out in anhydrous conditions, and the product is a mixture of the desired 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone and the by-product, phenylmethanone. The reaction is typically carried out at room temperature and is usually complete within 24 hours. The yield of the reaction is usually high, with yields of up to 98% being reported.
安全和危害
生化分析
Biochemical Properties
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Furthermore, it can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, such as prolonged activation of certain signaling pathways .
Dosage Effects in Animal Models
The effects of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic processes . Additionally, it may require cofactors for its metabolism, further highlighting its complex role in biochemical reactions .
Transport and Distribution
The transport and distribution of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism . The compound’s distribution within tissues also influences its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization within the cell can also affect its stability and degradation, further impacting its overall activity .
属性
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(12-5-2-1-3-6-12)13-7-8-14-15(11-13)19-10-4-9-18-14/h1-3,5-8,11H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBWIKKKUXNBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352402 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147644-07-3 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















